4-bromonaphthalene-1-sulfonyl Chloride

Description

BenchChem offers high-quality 4-bromonaphthalene-1-sulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromonaphthalene-1-sulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

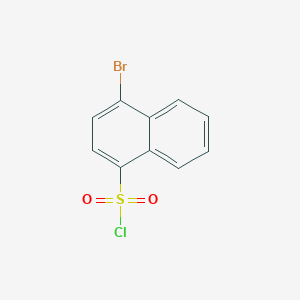

Structure

3D Structure

Properties

IUPAC Name |

4-bromonaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBFYZPSEJKTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373725 | |

| Record name | 4-bromonaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63279-36-7 | |

| Record name | 4-bromonaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Overview: The Importance of a Versatile Intermediate

An In-Depth Technical Guide to the Synthesis of 4-Bromonaphthalene-1-sulfonyl Chloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis of 4-bromonaphthalene-1-sulfonyl chloride. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, strategic considerations, and practical nuances essential for a successful and reproducible synthesis.

4-Bromonaphthalene-1-sulfonyl chloride is a pivotal building block in medicinal chemistry and materials science.[1][2] Its utility stems from two key reactive sites: the highly electrophilic sulfonyl chloride group and the bromine-substituted naphthalene core. The sulfonyl chloride moiety is a precursor for a vast array of sulfonamides, a pharmacophore present in numerous antibacterial, diuretic, and anticancer drugs.[3][4] Concurrently, the bromo substituent serves as a versatile handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures and diverse chemical libraries for drug discovery programs.[1][3]

The synthesis of this intermediate is not without its challenges, primarily centered on achieving the correct regiochemistry on the naphthalene ring. This guide will dissect the two predominant synthetic strategies, providing a robust rationale for the selection of the most reliable pathway.

Dissecting the Synthetic Approach: A Tale of Two Pathways

The synthesis of 4-bromonaphthalene-1-sulfonyl chloride hinges on the sequential introduction of a bromine atom and a sulfonyl chloride group onto a naphthalene scaffold. The order of these electrophilic aromatic substitution reactions is the critical strategic decision.

-

Strategy A: Bromination, then Sulfonation. This approach begins with the bromination of naphthalene to yield 1-bromonaphthalene, which is subsequently sulfonated. The bromine atom at the C-1 position acts as a deactivating but ortho-, para- directing group.[4] This directing effect preferentially guides the incoming sulfonic acid group to the C-4 position, yielding the desired 4-bromonaphthalene-1-sulfonic acid.

-

Strategy B: Sulfonation, then Bromination. This route involves the initial sulfonation of naphthalene to form naphthalene-1-sulfonic acid. The sulfonic acid group is a deactivating, meta- directing group. However, the regioselectivity of substitution on naphthalenes is also heavily influenced by kinetic versus thermodynamic control. Bromination of naphthalene-1-sulfonic acid can lead to a mixture of products, making this route often less direct for achieving high purity of the desired isomer.

Based on superior regiochemical control, Strategy A (Bromination-First) is the recommended and most widely validated pathway.[4] It provides a more predictable and higher-yielding route to the key 4-bromonaphthalene-1-sulfonic acid intermediate.

Synthetic Pathway Diagram

Sources

An In-depth Technical Guide to 4-Bromonaphthalene-1-sulfonyl Chloride: Properties, Synthesis, and Applications

Introduction

4-Bromonaphthalene-1-sulfonyl chloride is a pivotal intermediate in modern organic synthesis, offering a versatile platform for the development of novel compounds in the pharmaceutical and materials science sectors. Its unique structure, featuring a brominated naphthalene core and a reactive sulfonyl chloride moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the physicochemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4-Bromonaphthalene-1-sulfonyl chloride is an off-white to yellow solid at room temperature.[1] The presence of the bromine atom and the sulfonyl chloride group significantly influences its reactivity and solubility. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution, while the bromine atom can participate in various cross-coupling reactions.[1][2] This dual reactivity makes it a valuable building block in combinatorial chemistry and targeted synthesis.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆BrClO₂S | [3] |

| Molecular Weight | 305.58 g/mol | [3] |

| CAS Number | 63279-36-7 | [3] |

| Melting Point | 82-84 °C | [2] |

| Appearance | Off-white to yellow solid | [1] |

| Solubility | Soluble in tetrahydrofuran (THF), acetone, dichloromethane, and chloroform. | [2] |

| Purity | Typically ≥97% | [3] |

Note: As with many sulfonyl chlorides, 4-bromonaphthalene-1-sulfonyl chloride is sensitive to moisture and should be handled and stored in a dry environment to prevent hydrolysis of the sulfonyl chloride group.[1]

Synthesis of 4-Bromonaphthalene-1-sulfonyl Chloride

The synthesis of 4-bromonaphthalene-1-sulfonyl chloride is a multi-step process that begins with the bromination of naphthalene, followed by sulfonation and subsequent chlorination. This synthetic route provides a reliable method for obtaining the target compound in good yields.

Experimental Protocol: Synthesis of 4-Bromonaphthalene-1-sulfonyl Chloride

Step 1: Bromination of Naphthalene to 1-Bromonaphthalene

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve naphthalene (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromine (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Wash the reaction mixture with a saturated solution of sodium thiosulfate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromonaphthalene.

Step 2: Sulfonation of 1-Bromonaphthalene to 4-Bromonaphthalene-1-sulfonic acid

-

In a separate flask, cool concentrated sulfuric acid (excess) to 0 °C.

-

Slowly and cautiously add 1-bromonaphthalene (1.0 eq) to the cold sulfuric acid with vigorous stirring.

-

Allow the mixture to stir at room temperature for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The crude 4-bromonaphthalene-1-sulfonic acid is typically used directly in the next step without further purification.[2]

Step 3: Chlorination of 4-Bromonaphthalene-1-sulfonic acid

-

Suspend the crude 4-bromonaphthalene-1-sulfonic acid in dichloromethane or chloroform.[2]

-

Cool the suspension to 0 °C and add thionyl chloride (1.5-2.0 eq) or phosphorus pentachloride (1.1 eq) portion-wise.[2]

-

Stir the mixture at room temperature for 2-4 hours, then heat to reflux for 1-2 hours until the evolution of gas ceases.[2]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Separate the organic layer, wash with cold water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-bromonaphthalene-1-sulfonyl chloride.

-

Purify the product by recrystallization from chloroform or a hexane/ethyl acetate mixture to yield the final product.[2]

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to 4-Bromonaphthalene-1-sulfonyl Chloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-bromonaphthalene-1-sulfonyl chloride, a key intermediate in synthetic organic chemistry. We will delve into its molecular structure, detailed synthesis protocols, physicochemical properties, and its versatile applications, particularly in the realm of medicinal chemistry and drug development. This document is intended to serve as a practical resource, offering field-proven insights and robust methodologies.

Introduction and Significance

4-Bromonaphthalene-1-sulfonyl chloride is an organic compound featuring a naphthalene backbone substituted with a bromine atom and a sulfonyl chloride functional group.[1] This unique combination of a reactive sulfonyl chloride and a functionalizable bromine atom on a rigid naphthalene scaffold makes it a highly valuable building block in the synthesis of complex organic molecules.[1]

The sulfonyl chloride moiety is a potent electrophile, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.[2] The sulfonamide group, in particular, is a well-established pharmacophore present in a multitude of clinically approved drugs, including antibacterial agents, diuretics, and anticonvulsants. Furthermore, the bromine atom can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of extensive chemical libraries for drug discovery programs.

This guide will provide the necessary technical details to empower researchers to confidently synthesize, characterize, and utilize 4-bromonaphthalene-1-sulfonyl chloride in their research endeavors.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of 4-bromonaphthalene-1-sulfonyl chloride is fundamental to its effective handling and application in synthesis.

Molecular Structure

The structure of 4-bromonaphthalene-1-sulfonyl chloride is characterized by a naphthalene ring system where the hydrogen at position 1 is replaced by a sulfonyl chloride group (-SO₂Cl) and the hydrogen at position 4 is replaced by a bromine atom.

Molecular Formula: C₁₀H₆BrClO₂S[3]

Molecular Weight: 305.58 g/mol [3]

CAS Number: 63279-36-7[3]

Below is a 2D representation of the molecular structure generated using Graphviz.

Caption: 2D structure of 4-bromonaphthalene-1-sulfonyl chloride.

Physicochemical Properties

A summary of the key physicochemical properties of 4-bromonaphthalene-1-sulfonyl chloride is presented in the table below.

| Property | Value | Source |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 82-84 °C | [1] |

| Purity | ≥97% | [3] |

| Storage | Store at 4°C in a dry environment | [3] |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform. | [1] |

| Stability | Sensitive to moisture.[4] |

Synthesis of 4-Bromonaphthalene-1-sulfonyl Chloride

The synthesis of 4-bromonaphthalene-1-sulfonyl chloride is a multi-step process that begins with the bromination of naphthalene, followed by sulfonation, and finally, conversion to the sulfonyl chloride.[1] This section provides a detailed, field-proven protocol for each step.

Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Caption: Synthetic workflow for 4-bromonaphthalene-1-sulfonyl chloride.

Experimental Protocols

Causality Behind Experimental Choices:

-

Bromination: The use of a non-polar solvent like carbon tetrachloride and low temperatures during the addition of bromine helps to control the electrophilic aromatic substitution reaction and minimize the formation of polybrominated byproducts.

-

Sulfonation: Concentrated sulfuric acid is a strong sulfonating agent. Performing the reaction at room temperature for an extended period ensures the regioselective sulfonation at the 1-position of 1-bromonaphthalene. Pouring the reaction mixture onto ice is a critical step to precipitate the sulfonic acid, which is highly soluble in concentrated sulfuric acid but sparingly soluble in water.

-

Chlorination: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective chlorinating agents for converting sulfonic acids to sulfonyl chlorides. The reaction is typically performed in an inert solvent like dichloromethane or chloroform to prevent unwanted side reactions. Heating to reflux ensures the reaction goes to completion, as indicated by the cessation of gas evolution (HCl and SO₂). The workup with ice-water quenches any unreacted chlorinating agent and helps to precipitate the sulfonyl chloride.

Step 1: Synthesis of 1-Bromonaphthalene [1]

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve naphthalene (128 g, 1 mol) in 500 mL of carbon tetrachloride.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add bromine (160 g, 1 mol) dropwise to the stirred solution over 2-3 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromonaphthalene.

-

Purify the crude product by vacuum distillation to yield pure 1-bromonaphthalene.

Step 2: Synthesis of 4-Bromonaphthalene-1-sulfonic acid [1]

-

In a flask equipped with a mechanical stirrer, cautiously add 1-bromonaphthalene (103.5 g, 0.5 mol) to 250 mL of cold (0 °C) concentrated sulfuric acid.

-

Stir the mixture at room temperature for 24 hours.

-

Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Collect the precipitated 4-bromonaphthalene-1-sulfonic acid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

The wet solid is typically used directly in the next step without further drying.

Step 3: Synthesis of 4-Bromonaphthalene-1-sulfonyl chloride [1]

-

Suspend the crude, wet 4-bromonaphthalene-1-sulfonic acid from the previous step in 300 mL of dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (119 g, 1.0 mol, 2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Heat the reaction mixture to reflux for 1-2 hours until the evolution of gas (HCl and SO₂) ceases.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Separate the organic layer, wash it with cold water and brine, and then dry it over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude sulfonyl chloride.

-

Recrystallize the crude product from a suitable solvent such as chloroform or a hexane/ethyl acetate mixture to yield pure 4-bromonaphthalene-1-sulfonyl chloride as an off-white to yellow solid.[1]

Spectroscopic Characterization

Accurate characterization of 4-bromonaphthalene-1-sulfonyl chloride is crucial for confirming its identity and purity. This section provides an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the six protons on the naphthalene ring. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the sulfonyl chloride and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring. The carbons directly attached to the sulfonyl chloride and bromine groups will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands for sulfonyl chlorides are expected in the following regions:

-

S=O Asymmetric Stretch: 1370-1390 cm⁻¹

-

S=O Symmetric Stretch: 1170-1190 cm⁻¹

-

S-Cl Stretch: 550-650 cm⁻¹

-

Aromatic C-H Stretch: ~3050-3100 cm⁻¹

-

Aromatic C=C Stretch: ~1500-1600 cm⁻¹

-

C-Br Stretch: 500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Predicted Monoisotopic Mass: 303.89603 Da[5]

The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways for aryl sulfonyl chlorides involve the loss of SO₂ and Cl.

Reactivity and Applications

4-Bromonaphthalene-1-sulfonyl chloride is a versatile reagent in organic synthesis, primarily due to the reactivity of its sulfonyl chloride group and the potential for further functionalization via the bromine atom.

Reactions at the Sulfonyl Chloride Group

The electron-deficient sulfur atom in the sulfonyl chloride group is highly susceptible to nucleophilic attack. This reactivity is the basis for its most common applications.

Synthesis of Sulfonamides:

4-Bromonaphthalene-1-sulfonyl chloride reacts readily with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of biologically active compounds.[1]

Experimental Protocol: Synthesis of 4-Bromonaphthalene-1-sulfonamide [1]

-

Dissolve 4-bromonaphthalene-1-sulfonyl chloride (30.6 g, 0.1 mol) in 200 mL of tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 100 mL of 28-30% solution) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours.

-

Remove the THF under reduced pressure.

-

Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and dry.

-

The crude 4-bromonaphthalene-1-sulfonamide can be purified by recrystallization from ethanol or an ethanol/water mixture.

Caption: General scheme for sulfonamide synthesis.

Reactions Involving the Bromine Atom

The bromine atom on the naphthalene ring opens up a vast array of synthetic possibilities through cross-coupling reactions. This allows for the introduction of various aryl, alkyl, and alkynyl groups, making 4-bromonaphthalene-1-sulfonyl chloride a valuable scaffold for building molecular diversity.

Safety and Handling

4-Bromonaphthalene-1-sulfonyl chloride is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: The compound is corrosive and can cause severe burns. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture to prevent hydrolysis of the sulfonyl chloride group.[4]

Conclusion

4-Bromonaphthalene-1-sulfonyl chloride is a pivotal intermediate for researchers in organic synthesis and drug discovery. Its dual reactivity, stemming from the sulfonyl chloride and bromo functionalities, provides a versatile platform for the construction of complex and diverse molecular architectures. This guide has provided a detailed roadmap for its synthesis, characterization, and application, with a strong emphasis on the practical aspects and the rationale behind the experimental choices. By adhering to the protocols and safety guidelines outlined herein, scientists can effectively harness the synthetic potential of this valuable compound.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Bromonaphthalene-1-sulfonamide. BenchChem.

- PubChem. (n.d.). 1-Bromonaphthalene. National Center for Biotechnology Information.

- PubChemLite. (2025). 4-bromonaphthalene-1-sulfonyl chloride (C10H6BrClO2S). Université du Luxembourg.

- ChemScene. (n.d.). 4-Bromonaphthalene-1-sulfonyl chloride. ChemScene.

- CymitQuimica. (n.d.). CAS 63279-36-7: 4-Bromo-1-naphthalenesulfonyl chloride. CymitQuimica.

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Bromonaphthalene-1-sulfonamide. BenchChem.

- ChemScene. (n.d.). 63279-36-7 | 4-Bromonaphthalene-1-sulfonyl chloride. ChemScene.

- CymitQuimica. (n.d.). CAS 63279-36-7: 4-Bromo-1-naphthalenesulfonyl chloride. CymitQuimica.

- BenchChem. (n.d.). 4-bromonaphthalene-1-sulfonyl Chloride | 63279-36-7. BenchChem.

- ChemicalBook. (n.d.). 4-BROMO-NAPHTHALENE-1-SULFONYL CHLORIDE. ChemicalBook.

- An In-depth Technical Guide on the Physical Appearance and Stability of 4-Bromonaphthalene-1-sulfonamide Solid - Benchchem. (n.d.).

- PubChemLite. (n.d.). 4-bromonaphthalene-1-sulfonyl chloride (C10H6BrClO2S).

- CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents. (n.d.).

- Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Bromonaphthalene-1-sulfonyl chloride. Sigma-Aldrich.

- BenchChem. (2025, December). Molecular weight and formula of 4-Bromonaphthalene-1-sulfonamide. BenchChem.

- 5-Diethylamino-naphthalene-1-sulfonyl chloride (DensCl): a novel triplex isotope labeling reagent for quantitative metabolome analysis by liquid chromatography mass spectrometry - PubMed. (2013, December 3).

- BenchChem. (n.d.). 4-bromonaphthalene-1-sulfonyl Chloride | 63279-36-7. BenchChem.

Sources

4-bromonaphthalene-1-sulfonyl chloride spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of 4-Bromonaphthalene-1-sulfonyl Chloride

Introduction

4-Bromonaphthalene-1-sulfonyl chloride is a reactive organic compound that serves as a versatile intermediate in chemical synthesis.[1] Characterized by a naphthalene core substituted with both a bromine atom and a sulfonyl chloride functional group, it is a crystalline solid at room temperature.[1] Its high reactivity, attributed to the sulfonyl chloride moiety, makes it a valuable reagent for preparing sulfonamides and sulfonate esters, which are functional groups present in many pharmaceutical compounds.[1][2] The bromine substituent provides an additional site for further molecular modifications, such as cross-coupling reactions, enhancing its utility in medicinal chemistry and materials science.[1]

This guide provides a comprehensive overview of the expected spectral data for 4-bromonaphthalene-1-sulfonyl chloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental spectra are not widely published, this document synthesizes data from analogous compounds and established spectroscopic principles to offer a robust predictive analysis for researchers and drug development professionals.

Compound Details:

Molecular Structure and Synthesis Overview

The structure of 4-bromonaphthalene-1-sulfonyl chloride features a naphthalene ring system where the sulfonyl chloride group is at position 1 and the bromine atom is at position 4. This substitution pattern dictates the spectral characteristics of the molecule.

Caption: Synthetic pathway for 4-bromonaphthalene-1-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For 4-bromonaphthalene-1-sulfonyl chloride, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.

¹H NMR Spectroscopy

Principles and Predictions The ¹H NMR spectrum will show signals for the six aromatic protons on the naphthalene ring. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride group and the anisotropic and inductive effects of the bromine atom. Protons closer to the sulfonyl chloride group (e.g., H-2, H-8) are expected to be shifted significantly downfield. The protons will appear as a series of multiplets (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 7.8 - 8.0 | d (doublet) |

| H-3 | 7.6 - 7.8 | d (doublet) |

| H-5 | 8.2 - 8.4 | d (doublet) |

| H-6 | 7.7 - 7.9 | m (multiplet) |

| H-7 | 7.7 - 7.9 | m (multiplet) |

| H-8 | 8.8 - 9.0 | d (doublet) |

Note: Predictions are based on additive models and data from similar naphthalenic systems. Actual values may vary.

Interpretation of the Predicted Spectrum The six aromatic protons are chemically non-equivalent and will produce a complex pattern in the aromatic region (typically 7.5-9.0 ppm). The proton at the C-8 position is expected to be the most deshielded and appear furthest downfield due to its peri-relationship with the strongly electron-withdrawing sulfonyl chloride group. The protons on the brominated ring (H-2 and H-3) will also be downfield and will likely show coupling to each other. The remaining protons (H-5, H-6, H-7) will appear as a complex multiplet system.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of 4-bromonaphthalene-1-sulfonyl chloride in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Caution: Sulfonyl chlorides are moisture-sensitive and can hydrolyze; use an anhydrous solvent.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR Spectroscopy

Principles and Predictions The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals for the 10 carbon atoms of the naphthalene ring, as they are all chemically unique. The chemical shifts will be influenced by the attached substituents. The carbons directly bonded to bromine (C-4) and the sulfonyl chloride group (C-1) will have their resonances significantly affected. Quaternary carbons (C-1, C-4, C-9, C-10) will typically show lower intensity peaks.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 135 - 140 |

| C-2 | 128 - 132 |

| C-3 | 125 - 129 |

| C-4 | 129 - 133 |

| C-5 | 124 - 128 |

| C-6 | 128 - 132 |

| C-7 | 129 - 133 |

| C-8 | 130 - 134 |

| C-9 | 133 - 137 |

| C-10 | 131 - 135 |

Note: These are estimated ranges. NMR prediction software or experimental data for closely related compounds would provide more precise values. [4][5] Interpretation of the Predicted Spectrum All ten carbon signals are expected in the aromatic region (120-145 ppm). The carbon bearing the sulfonyl chloride group (C-1) and the carbon bearing the bromine (C-4) will be identifiable based on their chemical shifts and lower peak intensities (as they are quaternary). Carbons in the ortho and para positions relative to the substituents will also experience noticeable shifts.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg).

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Principles and Key Vibrational Modes IR spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 4-bromonaphthalene-1-sulfonyl chloride, the most characteristic peaks will arise from the S=O bonds of the sulfonyl chloride group.

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S=O | Asymmetric Stretch | 1370 - 1410 | Strong |

| S=O | Symmetric Stretch | 1160 - 1210 | Strong |

| Aromatic C=C | Ring Stretch | 1500 - 1600 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| C-S | Stretch | 650 - 750 | Medium |

| S-Cl | Stretch | 300 - 400 | Medium |

| C-Br | Stretch | 500 - 600 | Medium-Strong |

Note: Values are based on typical ranges for these functional groups. [6][7][8] Interpretation of the Predicted Spectrum The two most prominent and diagnostic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the sulfonyl S=O bonds. [6]The presence of these two intense bands is a clear indicator of the sulfonyl group. Additional bands in the fingerprint region will confirm the aromatic structure and the presence of the C-Br and S-Cl bonds.

Experimental Protocol

-

Sample Preparation: As the compound is a solid, an Attenuated Total Reflectance (ATR) accessory is ideal. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

The data is presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Principles and Expected Fragmentation Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. For 4-bromonaphthalene-1-sulfonyl chloride, the presence of two halogen isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) will result in a distinctive isotopic pattern for the molecular ion and any fragments containing these atoms. Electron Ionization (EI) is expected to cause significant fragmentation.

A key fragmentation pathway for sulfonyl chlorides is the loss of the chlorine atom or the entire SO₂Cl group. [9]Another common fragmentation is the loss of SO₂. [2] Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Fragment | Notes |

|---|---|---|

| 304 | [M]⁺ | Molecular ion (C₁₀H₆⁷⁹Br³⁵ClO₂S)⁺. Will show a complex isotopic pattern. |

| 269 | [M - Cl]⁺ | Loss of chlorine radical. |

| 240 | [M - SO₂]⁺ | Loss of sulfur dioxide. |

| 205 | [C₁₀H₆Br]⁺ | Loss of SO₂Cl radical. |

| 126 | [C₁₀H₆]⁺ | Loss of Br and SO₂Cl radicals. |

Interpretation of the Predicted Spectrum The molecular ion peak should be observable at m/z 304 (for the lightest isotopes) but may be weak. Its isotopic pattern will be highly characteristic:

-

The bromine isotopes (⁷⁹Br:⁸¹Br ≈ 1:1) will create doublets of equal intensity.

-

The chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1) will create doublets with a 3:1 intensity ratio.

-

The combination will result in a cluster of peaks for any fragment containing both Br and Cl. For the molecular ion, peaks will appear at m/z 304, 306, 308, and 310.

The base peak might correspond to the loss of the SO₂Cl group, resulting in the stable bromonaphthyl cation [C₁₀H₆Br]⁺ at m/z 205/207.

Caption: Predicted fragmentation pathway for 4-bromonaphthalene-1-sulfonyl chloride.

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a GC or LC inlet into the mass spectrometer.

-

Instrument: A mass spectrometer capable of Electron Ionization (EI), such as a GC-MS or a high-resolution MS.

-

Acquisition:

-

Use a standard EI energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 50-400).

-

The resulting spectrum will plot relative intensity versus m/z.

-

Conclusion

The structural characterization of 4-bromonaphthalene-1-sulfonyl chloride can be confidently achieved through a combination of NMR, IR, and MS techniques. The key analytical signatures to look for are:

-

¹H NMR: A complex set of signals in the aromatic region (7.5-9.0 ppm), with a particularly deshielded proton around 8.8-9.0 ppm.

-

¹³C NMR: Ten distinct aromatic carbon signals between 120-145 ppm.

-

IR: Two very strong and sharp absorption bands around 1370-1410 cm⁻¹ and 1160-1210 cm⁻¹, characteristic of the sulfonyl chloride group.

-

MS: A characteristic isotopic cluster for the molecular ion (m/z 304 and related peaks) and a prominent fragment corresponding to the bromonaphthyl cation (m/z 205/207).

This guide provides a foundational set of predicted data and protocols, enabling researchers to identify, confirm, and assess the purity of 4-bromonaphthalene-1-sulfonyl chloride in their synthetic endeavors.

References

- Hardstaff, W. R., Langler, R. F., & Newman, M. J. (1974). Chlorine atom migration in the fragmentation of α-mesyl sulfonyl chlorides. Organic Mass Spectrometry.

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. Retrieved from [Link]

-

Pacific Northwest National Laboratory. (n.d.). Sulfuryl chloride (SO₂Cl₂). PNNL. Retrieved from [Link]

-

PubMed. (n.d.). [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. PubMed. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkane. Wikipedia. Retrieved from [Link]

-

Lambert, T. H., & Nacsa, E. D. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

-

Mestrelab Research. (2025). Download NMR Predict. Mestrelab Research. Retrieved from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Retrieved from [Link]

-

Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. University of Alberta. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. University of Alberta. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]

-

Journal of the Indian Chemical Society. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Indian Chemical Society. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Scribd. Retrieved from [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Retrieved from [Link]

Sources

- 1. CAS 63279-36-7: 4-Bromo-1-naphthalenesulfonyl chloride [cymitquimica.com]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Download NMR Predict - Mestrelab [mestrelab.com]

- 5. CASPRE [caspre.ca]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-Bromonaphthalene-1-sulfonyl Chloride in Organic Solvents

Executive Summary

4-Bromonaphthalene-1-sulfonyl chloride is a pivotal reagent in synthetic chemistry, particularly in the development of sulfonamide-based therapeutics and functional materials.[1][2] Its utility in these applications is fundamentally governed by its solubility in organic solvents, which dictates reaction kinetics, purification strategies, and overall process efficiency. This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data, this document synthesizes theoretical predictions with qualitative experimental observations. We introduce the principles of Hansen Solubility Parameters (HSP) to generate a predictive solubility map and provide a robust, step-by-step experimental protocol for researchers to determine precise solubility in their specific systems. This dual approach empowers scientists to make informed solvent selections, optimizing their synthetic and developmental workflows.

Physicochemical Profile and Its Influence on Solubility

Understanding the inherent properties of 4-bromonaphthalene-1-sulfonyl chloride is the first step in predicting its behavior in various solvents. The molecule's structure is characterized by a large, hydrophobic bromonaphthalene core and a highly polar, reactive sulfonyl chloride group.[2]

Table 1: Physicochemical Properties of 4-Bromonaphthalene-1-sulfonyl Chloride

| Property | Value | Source / Implication |

| Molecular Formula | C₁₀H₆BrClO₂S | [2][3][4] |

| Molecular Weight | 305.58 g/mol | [3][5] |

| Physical Form | Off-white to yellow solid/crystalline powder | [1][2] |

| Melting Point | 82-84 °C | [1] |

| Predicted XlogP | 3.9 | [4] Suggests low water solubility and preference for non-polar environments. |

| Hydrogen Bond Donors | 0 | [6] Cannot act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 (from SO₂) | [6] Can accept hydrogen bonds from protic solvents. |

| Moisture Sensitivity | High | [2] The sulfonyl chloride group readily hydrolyzes. This is a critical handling consideration. |

The large, non-polar naphthalene ring system and the bromine substituent contribute to significant van der Waals forces and a hydrophobic character, suggesting good solubility in non-polar or moderately polar aromatic and chlorinated solvents. The highly polar sulfonyl chloride group (-SO₂Cl) introduces a strong dipole moment, which allows for interactions with polar solvents. However, the molecule lacks hydrogen bond donating capabilities, which will limit its solubility in highly structured, protic solvents like water.

Theoretical Prediction of Solubility: A Hansen Solubility Parameter (HSP) Approach

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] A solvent is likely to dissolve a solute if their respective HSP values are similar. The distance (Ra) between the HSP coordinates of two substances in "Hansen space" provides a numerical prediction of affinity: a smaller distance implies higher solubility.

As experimental HSP values for 4-bromonaphthalene-1-sulfonyl chloride are not available, we have estimated them using a group contribution method based on its molecular structure.

Estimated Hansen Solubility Parameters for 4-Bromonaphthalene-1-sulfonyl Chloride:

-

δD (Dispersion): ~19.5 MPa½

-

δP (Polar): ~8.5 MPa½

-

δH (Hydrogen Bonding): ~6.0 MPa½

Using these estimated values, we can predict its compatibility with a range of common laboratory solvents.

Table 2: Predicted Solubility of 4-Bromonaphthalene-1-sulfonyl Chloride in Common Organic Solvents Based on HSP

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | HSP Distance (Ra)¹ | Predicted Compatibility |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.3 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.2 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 5.8 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 4.9 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.4 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 8.7 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.3 | Moderate to Low |

| Hexane | 14.9 | 0.0 | 0.0 | 12.3 | Low (but may be useful as an anti-solvent) |

| Methanol | 14.7 | 12.3 | 22.3 | 17.8 | Very Low (Reactive) |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.2 | Very Low (Reactive) |

| Water | 15.5 | 16.0 | 42.3 | 37.0 | Insoluble (Reactive) |

¹HSP Distance (Ra) calculated using the standard formula. Lower values predict higher solubility. Solvent HSP data sourced from established databases.[8]

This predictive analysis aligns well with empirical observations from synthetic chemistry, providing a powerful tool for initial solvent screening.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-bromonaphthalene-1-sulfonyl chloride (C10H6BrClO2S) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

A Comprehensive Technical Guide to 4-Bromonaphthalene-1-sulfonyl Chloride: Synthesis, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-bromonaphthalene-1-sulfonyl chloride, a key intermediate in organic synthesis and drug discovery. The document details the synthesis, purification, and characterization of this compound, with a particular focus on the accurate determination of its melting point as a critical purity indicator. Authored from the perspective of a Senior Application Scientist, this guide integrates theoretical principles with practical, field-tested methodologies to ensure both scientific rigor and experimental reproducibility. It is designed to be a valuable resource for researchers and professionals engaged in the synthesis and application of complex organic molecules.

Introduction: The Significance of Arylsulfonyl Chlorides in Modern Chemistry

Arylsulfonyl chlorides are a highly important class of organic reagents that serve as pivotal intermediates in a multitude of chemical transformations. Their prominence is primarily due to their capacity to introduce the sulfonyl group into organic molecules. This functional group is present in a wide array of compounds with significant applications, especially in the field of medicinal chemistry.

The reaction of arylsulfonyl chlorides with primary or secondary amines is a fundamental method for synthesizing sulfonamides. This class of compounds is celebrated for its diverse pharmacological activities, including antibacterial (sulfa drugs), anticancer, antiviral, and anti-inflammatory properties. Similarly, their reaction with alcohols produces sulfonic esters, which are also valuable intermediates in organic synthesis.

4-Bromonaphthalene-1-sulfonyl chloride, with its naphthalene backbone, bromine atom, and reactive sulfonyl chloride group, presents a trifecta of functionalities that make it a versatile building block. The naphthalene core is a common scaffold in many biologically active molecules. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The sulfonyl chloride group readily reacts with a wide array of nucleophiles, enabling the facile formation of sulfonamides and sulfonate esters. This versatility makes 4-bromonaphthalene-1-sulfonyl chloride a compound of significant interest in the development of novel therapeutics and advanced materials.

Physicochemical Properties and Characterization

Accurate characterization of 4-bromonaphthalene-1-sulfonyl chloride is paramount to ensure its suitability for subsequent synthetic transformations. The key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrClO₂S | [1] |

| Molecular Weight | 305.58 g/mol | [1] |

| Melting Point | 82-84 °C | [2] |

| Appearance | Off-white to yellow solid | [2] |

| CAS Number | 63279-36-7 | [1] |

Synthesis of 4-Bromonaphthalene-1-sulfonyl Chloride: A Step-by-Step Protocol

The synthesis of 4-bromonaphthalene-1-sulfonyl chloride is typically achieved through a two-step process starting from 1-bromonaphthalene. The causality behind this synthetic route lies in the directing effects of the bromo group and the controlled introduction of the sulfonyl chloride functionality.

Synthetic Workflow

Sources

A Technical Guide to the Stability and Storage of 4-Bromonaphthalene-1-Sulfonyl Chloride: Principles and Practices for Researchers

Introduction: The Critical Role of a Versatile Reagent

4-Bromonaphthalene-1-sulfonyl chloride is a pivotal reagent in the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive sulfonyl chloride and a modifiable brominated naphthalene core, allows for its use as a versatile building block in the construction of complex molecular architectures. The sulfonyl chloride moiety serves as a robust electrophile for the synthesis of sulfonamides and sulfonate esters, functional groups that are prevalent in a wide array of therapeutic agents.[1] Concurrently, the bromo-substituent offers a handle for further synthetic transformations, such as cross-coupling reactions, enabling the elaboration of the naphthalene scaffold.

The efficacy and reliability of 4-bromonaphthalene-1-sulfonyl chloride in these synthetic endeavors are intrinsically linked to its chemical integrity. As with many sulfonyl chlorides, this compound exhibits a notable sensitivity to environmental factors, which can compromise its purity and reactivity, leading to diminished yields, impure products, and potentially misleading biological data. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 4-bromonaphthalene-1-sulfonyl chloride, grounded in established chemical principles and field-proven best practices. By understanding the underlying mechanisms of its degradation, researchers can implement effective handling and storage strategies to ensure the long-term viability and performance of this critical reagent.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of 4-bromonaphthalene-1-sulfonyl chloride is the first step towards ensuring its stability.

| Property | Value | Source |

| CAS Number | 63279-36-7 | [2] |

| Molecular Formula | C₁₀H₆BrClO₂S | [2] |

| Molecular Weight | 305.58 g/mol | [2] |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 82-84 °C | [3] |

| Purity | ≥97% (typical) | [2] |

Mechanisms of Degradation: A Triumvirate of Instability

The stability of 4-bromonaphthalene-1-sulfonyl chloride is primarily threatened by three key degradation pathways: hydrolysis, photodegradation, and to a lesser extent, oxidative degradation. A proactive approach to storage and handling necessitates a clear comprehension of these mechanisms.

Hydrolysis: The Primary Culprit

The most significant and immediate threat to the stability of 4-bromonaphthalene-1-sulfonyl chloride is its susceptibility to hydrolysis. The electrophilic sulfur atom of the sulfonyl chloride group is highly prone to nucleophilic attack by water.

The reaction proceeds via a nucleophilic substitution mechanism, likely SN2, wherein the oxygen atom of water attacks the sulfur atom, leading to the displacement of the chloride leaving group. This process results in the formation of the corresponding 4-bromonaphthalene-1-sulfonic acid, which is unreactive in subsequent sulfonamide or sulfonate ester formation reactions. The presence of even trace amounts of moisture in the storage environment or in reaction solvents can initiate this degradation cascade, leading to a significant reduction in the purity and reactivity of the reagent over time. The primary challenge in handling this compound is therefore the rigorous exclusion of water.[4]

Caption: Hydrolytic degradation of 4-bromonaphthalene-1-sulfonyl chloride.

Photodegradation: The Influence of Light

Aromatic compounds, particularly those containing halogens and conjugated π-systems like the naphthalene ring, can be susceptible to photodegradation upon exposure to light, especially in the ultraviolet (UV) spectrum. For 4-bromonaphthalene-1-sulfonyl chloride, two potential photodegradation pathways exist. The first involves the photolytic cleavage of the carbon-bromine bond, which can lead to the formation of radical species and subsequent debromination or other secondary reactions. The second pathway could involve the excitation of the naphthalene ring system, leading to reactions that compromise the structural integrity of the molecule. While specific photostability studies on 4-bromonaphthalene-1-sulfonyl chloride are not extensively documented in publicly available literature, the general principles of photochemistry suggest that protection from light is a prudent measure.[5][6]

Oxidative Degradation: The Risk of Air Exposure

The naphthalene ring system, while aromatic, can be susceptible to oxidation under certain conditions. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, could potentially lead to the formation of naphthoquinones or other oxidized byproducts. Although this is generally a slower process compared to hydrolysis, it can contribute to the gradual degradation of the compound over extended periods.

Recommended Storage and Handling Protocols: A Self-Validating System

To mitigate the risks of degradation and ensure the long-term integrity of 4-bromonaphthalene-1-sulfonyl chloride, a stringent set of storage and handling protocols must be implemented. These protocols are designed to create a self-validating system where the integrity of the compound is actively preserved.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 4°C | Refrigeration slows down the rate of all chemical degradation pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere displaces moisture and oxygen, directly inhibiting hydrolysis and oxidative degradation. |

| Container | Tightly sealed, amber glass bottle | Amber glass protects the compound from light, preventing photodegradation. A tight seal is crucial to maintain the inert atmosphere and prevent moisture ingress. |

| Location | Dry, well-ventilated area away from heat sources | Minimizes the risk of accidental exposure to high temperatures and provides a safe storage environment. |

Handling Procedures: An Anhydrous Workflow

The primary objective during the handling of 4-bromonaphthalene-1-sulfonyl chloride is the strict exclusion of moisture. The following step-by-step workflow for the preparation of a reaction, such as a sulfonamide synthesis, exemplifies the necessary precautions.

Caption: Anhydrous workflow for handling 4-bromonaphthalene-1-sulfonyl chloride.

Step-by-Step Experimental Protocol for Sulfonamide Synthesis:

-

Glassware Preparation: All glassware (reaction flask, stir bar, syringes, needles) must be thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas (argon or nitrogen).

-

Reagent Equilibration: Before opening, the bottle of 4-bromonaphthalene-1-sulfonyl chloride should be allowed to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: All manipulations of the solid reagent should be performed under an inert atmosphere, preferably in a glove box. If a glove box is unavailable, a Schlenk line can be used to maintain an inert atmosphere within the reaction flask.

-

Weighing and Dispensing: The required amount of 4-bromonaphthalene-1-sulfonyl chloride should be weighed quickly and transferred to the reaction vessel. The reagent bottle should be promptly and securely sealed under an inert atmosphere.

-

Dissolution: The reagent should be dissolved in a high-quality, anhydrous solvent. Solvents should be freshly dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system).

-

Reaction Setup: The solution of 4-bromonaphthalene-1-sulfonyl chloride is then added to the reaction mixture containing the amine and a suitable base (e.g., pyridine or triethylamine) under a positive pressure of inert gas. The reaction should be maintained under an inert atmosphere for its entire duration.[3][4]

Stability Testing: An Authoritative Approach Based on ICH Guidelines

For critical applications in drug development, a formal stability study of 4-bromonaphthalene-1-sulfonyl chloride may be warranted to establish a re-test period. The International Council for Harmonisation (ICH) provides a comprehensive framework for such studies in its guideline Q1A(R2) "Stability Testing of New Drug Substances and Products."

A forced degradation study is a valuable first step to identify potential degradation products and the intrinsic stability of the molecule. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Forced Degradation Study Design:

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Refluxing in 0.1 M HCl |

| Base Hydrolysis | Refluxing in 0.1 M NaOH |

| Oxidation | Treatment with 3% H₂O₂ at room temperature |

| Thermal Stress | Exposure to dry heat (e.g., 60°C) |

| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines[7][8] |

Following forced degradation, a long-term stability study under the recommended storage conditions (4°C) and accelerated conditions (e.g., 25°C/60% RH) should be performed on at least three primary batches. Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of the substance and the formation of any degradation products.

Caption: Workflow for a stability study of 4-bromonaphthalene-1-sulfonyl chloride based on ICH guidelines.

Conclusion: Upholding Scientific Integrity Through Best Practices

The utility of 4-bromonaphthalene-1-sulfonyl chloride as a valuable synthetic intermediate is directly proportional to its chemical purity. Its inherent sensitivity to moisture, and to a lesser extent, light and oxygen, necessitates a rigorous and well-defined approach to its storage and handling. By understanding the chemical principles behind its degradation and implementing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the reliability and reproducibility of their experimental results. Adherence to these best practices is not merely a matter of convenience; it is a fundamental aspect of upholding scientific integrity and advancing the frontiers of chemical research.

References

-

Al-Majidi, S. M., et al. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Molecules, 26(12), 3629. [Link]

-

ResearchGate. (2025). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Retrieved from [Link]

-

Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

-

Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). [Link]

-

Bolm, C., & Hildebrand, J. P. (2000). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 41(29), 5573-5575. [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]

-

Ardila-Fierro, K., & Hernández, J. G. (2022). Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis. ChemCatChem, 14(13), e202200421. [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

-

Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. [Link]

-

Beckwith, A. L. J., & Easton, C. J. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 35(4), 995-1000. [Link]

-

Wibaut, J. P., & van de Lande, L. M. F. (1933). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. Recueil des Travaux Chimiques des Pays-Bas, 52(9), 798-808. [Link]

-

Food and Drug Administration. (n.d.). Stability – Why do we care?/Justifying your product!. Retrieved from [https://www.fda.gov/files/about fda/published/Stability---Why-do-we-care--Justifying-your-product%21.pdf]([Link] fda/published/Stability---Why-do-we-care--Justifying-your-product%21.pdf)

-

Liu, Q., & Margerum, D. W. (2001). Equilibrium and kinetics of bromine chloride hydrolysis. Environmental Science & Technology, 35(6), 1127-1133. [Link]

-

Eldin, S., et al. (2002). Kinetic and thermodynamic stability of naphthalene oxide and related compounds. A comparative microcalorimetric and computational (DFT) study. The Journal of Organic Chemistry, 67(22), 7676-7682. [Link]

-

Wibaut, J. P., & van de Lande, L. M. F. (1934). The bromination of naphthalene III.: The influence of temperature and catalysts on the proportion of α‐ and β‐bromonaphthalene formed; the equilibrium α. Recueil des Travaux Chimiques des Pays-Bas, 53(6), 554-562. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

A Comprehensive Technical Guide to the Safe Handling of 4-Bromonaphthalene-1-sulfonyl Chloride

This guide provides an in-depth overview of the essential precautions and handling protocols for 4-bromonaphthalene-1-sulfonyl chloride (CAS No. 63279-36-7). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure procedural integrity and personal safety. The structure of this guide is dictated by the specific chemical nature of the compound, focusing on a risk-based approach to its handling, from procurement to disposal.

Understanding the Reagent: Physicochemical Properties and Inherent Reactivity

4-Bromonaphthalene-1-sulfonyl chloride is an organic compound that typically appears as a solid, often in crystalline form.[1] Its molecular structure, featuring a sulfonyl chloride group attached to a brominated naphthalene ring, is the primary determinant of its chemical behavior.

| Property | Value | Source |

| CAS Number | 63279-36-7 | [2] |

| Molecular Formula | C₁₀H₆BrClO₂S | [1] |

| Molecular Weight | 305.58 g/mol | [1] |

| Appearance | Solid, crystalline form | [1] |

| Primary Application | Reagent in organic synthesis | [1] |

The key to safely handling this compound lies in understanding the reactivity of the sulfonyl chloride functional group. Sulfonyl chlorides are potent electrophiles, meaning the sulfur atom is electron-deficient and highly susceptible to attack by nucleophiles (electron-rich species).[3] The chlorine atom serves as an excellent leaving group, facilitating these reactions.[3] This inherent reactivity is invaluable for synthesizing sulfonamides and sulfonate esters but also presents significant handling hazards.[3]

Caption: A workflow for selecting appropriate PPE when handling the reagent.

Safe Handling and Experimental Protocols

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines. [4]* Keep containers tightly sealed to prevent moisture ingress. [4]Storage under an inert atmosphere is recommended for long-term stability.

-

The recommended storage temperature is 4°C. [2] Experimental Procedure - A Self-Validating System: The following protocol for a typical nucleophilic substitution reaction (e.g., sulfonamide synthesis) incorporates self-validating safety steps.

Step 1: Preparation and Inerting the System

-

Action: Assemble dry glassware in a fume hood. Purge the system with an inert gas like nitrogen or argon.

-

Causality: This prevents the premature hydrolysis of the sulfonyl chloride by atmospheric moisture, which would reduce yield and generate corrosive HCl gas. [5] Step 2: Reagent Addition

-

Action: Weigh the 4-bromonaphthalene-1-sulfonyl chloride in a closed container if possible, or quickly in the fume hood. Add it to the reaction vessel containing an anhydrous solvent.

-

Causality: Minimizes exposure to air and moisture.

Step 3: Controlled Nucleophile Addition

-

Action: Add the nucleophile (e.g., an amine) dropwise to the stirred solution, often at a reduced temperature (e.g., in an ice bath).

-

Causality: The reaction is exothermic. Slow, controlled addition allows for dissipation of heat, preventing a runaway reaction.

Step 4: Reaction Quenching

-

Action: Once the reaction is complete, quench the mixture by slowly adding it to a stirred mixture of crushed ice and water. [5]* Causality: This safely hydrolyzes any unreacted sulfonyl chloride and helps precipitate the product. Performing this slowly and with stirring prevents localized heat buildup.

Step 5: Work-up and Isolation

-

Action: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. [5]* Causality: This removes acidic byproducts. Checking the pH ensures that corrosive materials have been effectively removed before further handling and drying.

Emergency Procedures

Spill Response:

-

Isolate the area: Prevent access to the spill.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Contain the spill: Use a non-combustible absorbent material like dry sand or earth. DO NOT USE WATER. [4]4. Neutralize (with caution): Once absorbed, the material can be cautiously neutralized with a weak base like sodium carbonate.

-

Collect and Dispose: Place the absorbed material in a sealed container for hazardous waste disposal.

First Aid:

-

Inhalation: Move the victim to fresh air. Seek immediate medical attention. [6]* Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [6]* Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [6]

Disposal

All waste containing 4-bromonaphthalene-1-sulfonyl chloride or its byproducts must be treated as hazardous.

-

Product Waste: Dispose of through a licensed chemical destruction facility. [6]* Contaminated Materials: Absorbents, gloves, and other contaminated materials should be placed in a sealed container and disposed of as hazardous waste.

-

Empty Containers: Containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to local regulations. [6]

References

-

Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). Retrieved from [Link]

-

Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]

-

Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA. Retrieved from [Link]

-

Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Retrieved from [Link]

-

4-bromonaphthalene-1-sulfonyl chloride (C10H6BrClO2S). (n.d.). PubChemLite. Retrieved from [Link]

Sources

The Enigmatic Reactivity of 4-Bromonaphthalene-1-sulfonyl Chloride: A Technical Guide for Synthetic Chemists

Abstract

4-Bromonaphthalene-1-sulfonyl chloride stands as a pivotal intermediate in the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a sterically demanding naphthalene core and the influential bromo substituent, imparts a nuanced reactivity profile to the sulfonyl chloride moiety. This guide provides an in-depth exploration of the chemical behavior of this reagent, offering a sophisticated understanding of the electronic and steric factors that govern its reactions. We will dissect key transformations, including sulfonamide and sulfonate ester formation, and present detailed, field-proven protocols to empower researchers in harnessing the full synthetic potential of this versatile building block.

Introduction: Unveiling the Molecular Landscape

At the heart of 4-bromonaphthalene-1-sulfonyl chloride's utility lies the inherent electrophilicity of the sulfonyl chloride group (-SO₂Cl). The sulfur atom, bonded to two highly electronegative oxygen atoms and a chlorine atom, bears a significant partial positive charge, rendering it susceptible to nucleophilic attack.[2] However, the reactivity of this functional group is not solely dictated by these immediate neighbors. The fused naphthalene ring system and the strategically positioned bromine atom at the C4 position exert profound and often competing influences.

The naphthalene backbone, with its extended π-system, can delocalize electron density, subtly modulating the electrophilicity of the sulfur center. Furthermore, the bulky nature of the naphthalene ring introduces significant steric hindrance around the sulfonyl chloride group, a factor that will be a recurring theme in our discussion of its reactivity.[3][4] The bromine atom, traditionally considered an electron-withdrawing group via induction and an electron-donating group through resonance, adds another layer of complexity to the electronic environment of the molecule.

This guide will navigate these intricate molecular dynamics to provide a clear and actionable understanding of how to effectively utilize 4-bromonaphthalene-1-sulfonyl chloride in synthesis.

Synthesis of 4-Bromonaphthalene-1-sulfonyl Chloride: A Foundational Protocol

The reliable synthesis of 4-bromonaphthalene-1-sulfonyl chloride is the gateway to its application. A common and effective method involves the direct chlorosulfonation of 4-bromonaphthalene.[5]

Experimental Protocol: Synthesis of 4-Bromonaphthalene-1-sulfonyl Chloride

Materials:

-

4-Bromonaphthalene

-

Chlorosulfonic acid

-

Crushed ice

-

Deionized water

-

Anhydrous solvent (e.g., Tetrahydrofuran or Acetone)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 4-bromonaphthalene (1.0 equivalent).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.

-

Collect the resulting solid precipitate of 4-bromonaphthalene-1-sulfonyl chloride by vacuum filtration.

-

Wash the solid product thoroughly with cold water until the filtrate is neutral to pH paper.

-

Dry the product under vacuum. Due to its moisture sensitivity, it is often advisable to use the crude product immediately in the subsequent step.[1]

Causality Behind Experimental Choices:

-

Low Temperature: The sulfonation of naphthalene derivatives is highly temperature-dependent. Conducting the reaction at low temperatures (0-5 °C) favors the formation of the 1-sulfonyl chloride isomer (the kinetic product) over the thermodynamically more stable 2-isomer.

-

Excess Chlorosulfonic Acid: Using an excess of the sulfonating agent helps to drive the reaction to completion.

-

Quenching on Ice-Water: This step serves two purposes: it hydrolyzes the excess chlorosulfonic acid and precipitates the desired sulfonyl chloride, which is insoluble in water. The slow and careful addition is crucial to manage the highly exothermic reaction between chlorosulfonic acid and water.

Below is a diagram illustrating the synthesis workflow.

Caption: Workflow for the synthesis of 4-bromonaphthalene-1-sulfonyl chloride.

Key Reactivity Patterns: Navigating Nucleophilic Substitution

The primary mode of reactivity for 4-bromonaphthalene-1-sulfonyl chloride is nucleophilic substitution at the sulfur atom.[6] The general mechanism is often considered to be a concerted SN2-type displacement, although the exact nature of the transition state can be influenced by the nucleophile, solvent, and substituents.[7][8]

Formation of Sulfonamides: A Gateway to Bioactive Molecules

The reaction with primary and secondary amines to form sulfonamides is arguably the most significant application of this reagent.[6] Sulfonamides are a prominent pharmacophore found in a wide array of therapeutic agents.[9]

General Reaction: R¹R²NH + 4-Br-C₁₀H₆SO₂Cl → 4-Br-C₁₀H₆SO₂NR¹R² + HCl

The success of this reaction is heavily influenced by the steric bulk of the amine. Less hindered amines generally react more readily.[10] The steric hindrance imparted by the naphthalene ring, particularly the peri-hydrogen at the C8 position, can impede the approach of bulky nucleophiles.[3]

Experimental Protocol: Synthesis of 4-Bromonaphthalene-1-sulfonamide

Materials:

-

4-Bromonaphthalene-1-sulfonyl chloride

-

Ammonium hydroxide (concentrated)

-

Anhydrous Tetrahydrofuran (THF) or Acetone

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 4-bromonaphthalene-1-sulfonyl chloride (1.0 equivalent) in an anhydrous solvent (e.g., THF or acetone) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide (e.g., 5-10 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours, or until TLC indicates the reaction is complete.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-bromonaphthalene-1-sulfonamide.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.[5]

Trustworthiness and Self-Validation:

-

Anhydrous Conditions: The sulfonyl chloride is highly susceptible to hydrolysis.[5] The use of anhydrous solvents is critical to prevent the formation of the corresponding sulfonic acid, which would reduce the yield of the desired sulfonamide.

-

Excess Amine: Using a stoichiometric excess of the amine helps to drive the reaction to completion and also neutralizes the HCl byproduct.

-

Temperature Control: The initial low temperature helps to control the exothermicity of the reaction.

The following diagram illustrates the general mechanism for sulfonamide formation.

Caption: Generalized SN2-type mechanism for sulfonamide formation.

Formation of Sulfonate Esters: Versatile Intermediates